molecular formula C7H7NO B1299792 3-Methylpyridine-2-carbaldehyde CAS No. 55589-47-4

3-Methylpyridine-2-carbaldehyde

Cat. No.: B1299792
CAS No.: 55589-47-4
M. Wt: 121.14 g/mol
InChI Key: JDYVLWWFVYNMTN-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-carbaldehyde, also known as 3-methylpicolinaldehyde, is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, where a methyl group is attached to the third carbon and an aldehyde group is attached to the second carbon of the pyridine ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

3-Methylpyridine-2-carbaldehyde is a complex organic compound with the empirical formula C7H7NO Similar compounds such as 3-methylpyridine have been found to interact with enzymes like collagenase 3 and stromelysin-1 .

Pharmacokinetics

Its physical properties such as a density of 1080 g/mL at 25 °C and a refractive index of n20/D 1.538 suggest that it may have certain pharmacokinetic characteristics common to other similar compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C . Its solubility, volatility, and reactivity can also be affected by temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Methylpyridine-2-carbaldehyde involves the oxidation of 3-methylpyridine. This reaction typically uses oxygen as the oxidizing agent, along with a metal catalyst and an appropriate solvent . The reaction conditions may vary, but it generally requires controlled temperatures and pressures to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

3-Methylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and dyestuffs

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine-3-carboxylic acid
  • 6-Methylpyridine-2-carboxaldehyde
  • 5-Methylpyridine-2-carboxaldehyde
  • 2-Methylpyridine-4-carboxylic acid

Uniqueness

3-Methylpyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other methylpyridine derivatives, it offers unique opportunities for chemical modifications and applications in various fields .

Properties

IUPAC Name

3-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-3-2-4-8-7(6)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYVLWWFVYNMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363545
Record name 3-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55589-47-4
Record name 3-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylpyridine-2-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(hydroxymethyl)-3-methylpyridine (1.08 g, 8.77 mmol) in dry CH2Cl2 (45 mL) at room temperature was added MnO2 (8.09 g, 79.1 mmol). The mixture was stirred for 21 hrs then filtered through celite. The filtrate was concentrated to give 0.68 g (64%) of 3-methylpyridine-2-carboxaldehyde. 1H NMR (CDCl3) □ 2.66 (s, 3H), 7.39 (dd, 1H, J=8.3, 4.3 Hz), 7.63 (d, 1H, J=7.9 Hz), 8.66 (d, 1H, J=3.3 Hz), 10.19 (s, 1H). This was used without further purification.
Quantity
1.08 g
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45 mL
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8.09 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-fluoro-N-methoxy-N-methylbenzamide (1.0 g, 5.05 mmol) in THF (4.2 mL) was added isopropylmagnesium chloride (2.0M in THF, 5.0 mL, 10.1 mmol) at −40° C. The temperature was allowed to rise to −10° C. over 40 min then was lowered to −40° C. in an acetonitrile/dry ice bath. 3-Methyl-2-pyridinylmagnesium bromide (0.25M in THF, 20.2 mL, 5.0 mmol) was added dropwise and the solution was allowed to rise to rt over one hour. The solution was partitioned between satd ammonium chloride solution and DCM; organic extracts were concentrated then purified by silica gel column chromatography eluting with a gradient of 10-70% EtOAc in hexane to afford 2-amino-5-fluorophenyl)(3-methylpyridin-2-yl)methanone as a yellow oil: LC-MS (ESI) m/z 231.2 [M+H]+.
Quantity
1 g
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reactant
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5 mL
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reactant
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4.2 mL
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solvent
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20.2 mL
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reactant
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Synthesis routes and methods IV

Procedure details

3-Methyl-pyridine-2-carbaldehyde (200 mg, 33.0%) was obtained from 0.25 M 3-methyl-2-pyridinylmagnesium bromide of THF solution (20 mL, 5 mmol) with DMF (0.773 mL, 10 mmol) at room temperature under argon.
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0 (± 1) mol
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20 mL
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0.773 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the intramolecular hydrogen bonding in the crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate?

A1: The research paper highlights the presence of an intramolecular N—H⋯N(imine) hydrogen bond in the crystal structure of this compound 4-methylthiosemicarbazone monohydrate []. This interaction contributes to the molecule's overall stability and conformation. Additionally, the paper explains that the molecule further interacts with water molecules through hydrogen bonding, leading to the formation of supramolecular layers. These structural details are crucial for understanding the solid-state packing and potential physicochemical properties of this compound.

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